1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine
Description
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine is an organic compound with the molecular formula C10H14ClNO. It is characterized by the presence of a chloro-substituted phenyl ring and a methanamine group, making it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(3-chloro-2-propan-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-5,7H,6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWUYEWSPVYPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253302 | |
| Record name | 3-Chloro-2-(1-methylethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918812-03-0 | |
| Record name | 3-Chloro-2-(1-methylethoxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918812-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(1-methylethoxy)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine typically involves the reaction of 3-chloro-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-2-(propan-2-yloxy)benzaldehyde. This intermediate is then subjected to reductive amination using a suitable amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenylmethanamines.
Scientific Research Applications
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Chloro-2-(propan-2-yloxy)phenyl]ethanamine
- 1-[3-Chloro-2-(propan-2-yloxy)phenyl]propanamine
- 1-[3-Chloro-2-(propan-2-yloxy)phenyl]butanamine
Uniqueness
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
The biological activity of 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine primarily involves its interaction with specific enzymes and receptors. The compound can bind to various molecular targets, which alters their activity and leads to diverse biological effects. Notably, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Antimicrobial Properties
Research indicates that 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine exhibits antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, it has shown significant activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.8 μg/mL .
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. It is believed to inhibit specific enzymes involved in inflammatory processes, which could make it a candidate for treating inflammatory diseases .
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been found to affect cell cycle regulators and apoptosis-related proteins in cancer cell lines, suggesting a role in cancer therapy . The compound demonstrated significant cytotoxicity against various cancer lines while showing minimal toxicity to non-cancerous cells.
Data Summary
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various derivatives, 1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine was tested against C. albicans and exhibited potent activity, outperforming many standard antifungal agents at comparable concentrations .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of the compound, demonstrating its ability to reduce inflammation markers in vitro. The results indicated a significant decrease in pro-inflammatory cytokines when treated with this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
